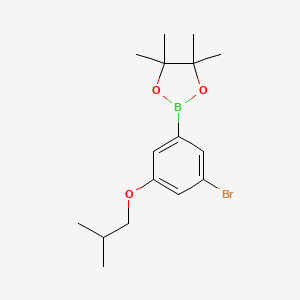
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one is a flavonoid compound known for its antioxidant properties. It is a derivative of quercetin, a naturally occurring polyphenol found in various fruits, vegetables, and grains. This compound has garnered interest due to its potential health benefits and applications in various scientific fields.
Mecanismo De Acción
Target of Action
The compound 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one, also known as Quercetin , has several primary targets. It is a specific inhibitor of quinone reductase 2 (QR2), an enzyme that catalyzes the metabolism of toxic quinolines . Other targets include Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform, UDP-glucuronosyltransferase 3A1, and ATP synthase subunits in mitochondria . These targets play crucial roles in cellular metabolism and energy production.
Mode of Action
Quercetin interacts with its targets by inhibiting their activity. For instance, it inhibits QR2, potentially causing lethal oxidative stress in plasmodium, contributing to killing the malaria-causing parasites . The inhibition of these targets leads to changes in cellular metabolism and energy production.
Biochemical Pathways
The inhibition of QR2 affects the metabolism of toxic quinolines, leading to oxidative stress . This stress can disrupt various biochemical pathways, particularly those involved in energy production and cellular metabolism. The downstream effects of this disruption can lead to cell death, particularly in harmful organisms like plasmodium.
Pharmacokinetics
It is known to accumulate in various organs, including the lungs, liver, kidneys, and small intestines, with lower levels seen in the brain, heart, and spleen .
Result of Action
The result of Quercetin’s action at the molecular and cellular level is the disruption of normal cellular functions in targeted cells, leading to oxidative stress and potential cell death . This can have therapeutic effects, such as killing malaria-causing parasites.
Action Environment
The action, efficacy, and stability of Quercetin can be influenced by various environmental factors. For instance, the presence of other compounds can affect its absorption and metabolism. Additionally, factors such as pH and temperature can influence its stability and activity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one typically involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one undergoes various chemical reactions, including:
Oxidation: Converts hydroxyl groups to quinones.
Reduction: Reduces carbonyl groups to hydroxyl groups.
Substitution: Replaces hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide)
Major Products
Oxidation: Quinones and other oxidized derivatives
Reduction: Reduced flavonoid derivatives
Substitution: Halogenated or alkylated flavonoid derivatives
Aplicaciones Científicas De Investigación
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying flavonoid chemistry and antioxidant mechanisms.
Biology: Investigated for its role in cellular protection against oxidative stress.
Medicine: Explored for potential therapeutic effects in conditions like inflammation, cardiovascular diseases, and cancer.
Industry: Utilized in the development of dietary supplements, functional foods, and cosmetic products due to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one
Catechin: (2R,3S)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Dopamine: 3,4-Dihydroxyphenethylamine
Uniqueness
2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one is unique due to its specific structural modifications, which enhance its stability and bioavailability compared to other flavonoids. Its ethyl group at the 6-position and hydroxyl group at the 3-position contribute to its distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-ethyl-3-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-2-9-3-6-14-11(7-9)15(20)16(21)17(22-14)10-4-5-12(18)13(19)8-10/h3-8,18-19,21H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVMXCHFANPQEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735071 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313738-76-9 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-6-ethyl-3-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90735071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















